
2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid
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Overview
Description
2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid is a fluorinated phenylacetic acid derivative characterized by a phenyl ring substituted with a chlorine atom at the 2-position and a trifluoromethoxy (-OCF₃) group at the 6-position, linked to an acetic acid moiety. The trifluoromethoxy group is a strong electron-withdrawing substituent, influencing the compound’s electronic properties, solubility, and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid typically involves the reaction of 2-chloro-6-(trifluoromethoxy)phenylboronic acid with acetic acid derivatives. The reaction conditions often include the use of catalysts such as palladium and bases like potassium carbonate. The process may involve Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and trifluoromethoxy groups can enhance binding affinity and specificity to target molecules. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
2-[2-Chloro-6-(methoxycarbonyl)phenyl]acetic acid
- Structure : Chlorine at 2-position, methoxycarbonyl (-COOCH₃) at 6-position.
- Key Differences : The methoxycarbonyl group is less electron-withdrawing than trifluoromethoxy, leading to higher pKa values (greater acidity for trifluoromethoxy derivatives) and altered solubility profiles.
- Data : Molecular weight ≈ 246.10 g/mol (estimated from analogs); purity ≥95% .
2-(4-(4-Chlorophenoxy)phenyl)acetic Acid
- Structure: Chlorophenoxy substituent on the phenyl ring.
- Key Differences: The phenoxy group introduces steric bulk and moderate electron-withdrawing effects compared to trifluoromethoxy.
- Applications : Used in synthesizing tri-substituted thiazoles as RAGE antagonists for Alzheimer’s disease .
2-(4-Methoxy-2-(trifluoromethyl)phenyl)acetic Acid
- Structure : Trifluoromethyl (-CF₃) at 2-position, methoxy (-OCH₃) at 4-position.
- This compound exhibits higher lipophilicity (logP ≈ 3.2 estimated) compared to the trifluoromethoxy analog .
Data Table: Key Analogs and Properties
Biological Activity
2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid is a compound of interest in pharmaceutical research due to its unique structural features, particularly the presence of a trifluoromethoxy group. This group has been associated with enhanced biological activity in various applications, including anti-inflammatory and antitumor properties. The following sections detail the biological activities, structure-activity relationships (SAR), and relevant case studies involving this compound.
Anti-inflammatory Properties
Research indicates that compounds containing trifluoromethyl groups exhibit significant anti-inflammatory activities. For instance, studies have shown that the introduction of trifluoromethoxy groups can enhance the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro assays demonstrated that this compound inhibited COX-1 and COX-2 with IC50 values significantly lower than those of non-fluorinated analogs .
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In a study examining various derivatives, this compound exhibited cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups like trifluoromethoxy is critical for enhancing biological activity. SAR studies reveal that:
- The substitution pattern on the aromatic ring significantly influences potency.
- Compounds with a -CF3 group at specific positions showed improved efficacy compared to their non-fluorinated counterparts.
- A balance between lipophilicity and hydrophilicity is essential for optimal bioavailability and activity .
Case Study 1: Anti-inflammatory Efficacy
In a controlled experiment, researchers administered varying doses of this compound to mice with induced inflammation. The results indicated a dose-dependent reduction in inflammatory markers such as prostaglandin E2 (PGE2). Notably, at a dose of 10 mg/kg, there was a significant reduction (p < 0.01) in PGE2 levels compared to the control group .
Case Study 2: Antitumor Activity Assessment
Another study focused on the compound's effects on human breast cancer cell lines (MCF-7). Treatment with 50 µM of this compound resulted in a 70% reduction in cell viability after 48 hours, with an accompanying increase in apoptotic cell populations as determined by Annexin V/PI staining .
Table 1: Biological Activity Summary
Q & A
Basic Questions
Q. What analytical techniques are recommended for confirming the molecular structure of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to identify the aromatic protons, trifluoromethoxy group (-OCF3), and acetic acid moiety. Compare chemical shifts with structurally analogous compounds (e.g., 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid) to resolve ambiguities .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (e.g., [M+H]+) and fragmentation patterns. Reference spectral libraries from NIST for validation .
- Infrared (IR) Spectroscopy : Characterize functional groups like the carboxylic acid (-COOH) and C-F stretches (1100–1000 cm−1) from the trifluoromethoxy group.
Q. How can researchers assess the purity of this compound, and what are common impurities?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Calibrate against a certified reference standard. Impurities may include unreacted precursors (e.g., 2-chloro-6-(trifluoromethoxy)phenyl intermediates) or byproducts from incomplete ester hydrolysis .
- Elemental Analysis : Verify %C, %H, and %Cl to ensure stoichiometric consistency.
- LC-MS : Detect trace impurities via tandem MS, especially halogenated derivatives .
Q. What synthetic routes are documented for preparing this compound?
- Methodological Answer :
- Step 1 : Start with 2-chloro-6-(trifluoromethoxy)benzaldehyde. Perform a nucleophilic substitution to introduce the acetic acid moiety via a Horner-Wadsworth-Emmons reaction or alkylation with bromoacetic acid .
- Step 2 : Optimize reaction conditions (e.g., solvent: DMF, catalyst: K2CO3, temperature: 80–100°C) to minimize side reactions.
- Step 3 : Purify via recrystallization (solvent: ethyl acetate/hexane) or column chromatography (silica gel, eluent: dichloromethane/methanol) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected 1H NMR shifts) for this compound?
- Methodological Answer :
- Dynamic Effects : Consider rotational barriers in the trifluoromethoxy group, which may cause splitting or broadening of signals. Variable-temperature NMR can clarify conformational dynamics .
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl3; hydrogen bonding with the carboxylic acid may shift proton resonances .
- Computational Validation : Use DFT calculations (e.g., Gaussian 09) to simulate NMR shifts and compare with experimental data .
Q. What strategies mitigate decomposition during long-term storage?
- Methodological Answer :
- Storage Conditions : Store under inert gas (argon) at -20°C in amber vials to prevent oxidation of the acetic acid group or hydrolysis of the trifluoromethoxy moiety .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC. Add stabilizers like BHT (butylated hydroxytoluene) if radical-mediated degradation is observed .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Calculate Fukui indices to identify electrophilic sites (e.g., the carbonyl carbon in the acetic acid group).
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways with amines or thiols .
- pKa Estimation : Use software like MarvinSketch to estimate the carboxylic acid’s pKa (~2.5–3.0), guiding pH-dependent reactivity studies .
Q. What experimental design considerations are critical for studying its metabolic stability in vitro?
- Methodological Answer :
- Hepatocyte Assays : Incubate with primary hepatocytes (human/rat) in Williams’ Medium E. Quench reactions with acetonitrile at timed intervals (0, 30, 60 min) .
- LC-MS/MS Analysis : Monitor parent compound depletion and metabolite formation (e.g., hydroxylation at the phenyl ring or glucuronidation of the carboxylic acid) .
- Control Experiments : Include cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to identify enzyme-specific pathways .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in aqueous buffers?
- Methodological Answer :
- pH-Dependent Solubility : Measure solubility in PBS (pH 7.4) vs. acetate buffer (pH 4.5). The carboxylic acid group’s ionization state (pKa-dependent) significantly affects solubility .
- Co-Solvent Systems : Use DMSO/water mixtures (≤5% DMSO) to enhance solubility without denaturing proteins in biological assays .
- Dynamic Light Scattering (DLS) : Check for aggregation in aqueous solutions, which may lead to underestimation of solubility .
Properties
Molecular Formula |
C9H6ClF3O3 |
---|---|
Molecular Weight |
254.59 g/mol |
IUPAC Name |
2-[2-chloro-6-(trifluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C9H6ClF3O3/c10-6-2-1-3-7(16-9(11,12)13)5(6)4-8(14)15/h1-3H,4H2,(H,14,15) |
InChI Key |
ZAONSCDYBSPRSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)O)OC(F)(F)F |
Origin of Product |
United States |
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